molecular formula C10H18O2 B1455746 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one CAS No. 2063-95-8

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one

Cat. No.: B1455746
CAS No.: 2063-95-8
M. Wt: 170.25 g/mol
InChI Key: XWHNGZJGGCPHFF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one ( 1536103-03-3 ) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C9H16O2 and a molecular weight of 156.22 g/mol , this compound is characterized by its cyclobutan-1-one core structure functionalized with 2,2-dimethyl and 2-methylpropoxy substituents . The structural data, provided in SMILES notation as O=C1C(C)(C)C(OCCC)C1 , highlights its unique molecular framework. This specific architecture makes it a valuable intermediate in organic synthesis and medicinal chemistry research. It is particularly useful for exploring structure-activity relationships, developing novel synthetic pathways, and serving as a precursor for further chemical derivatization. As a cyclobutanone derivative, it offers a strained ring system that can be exploited in various chemical transformations. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to advance projects in chemical synthesis and material science. For complete handling and storage information, please refer to the Safety Data Sheet (SDS).

Properties

IUPAC Name

2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-7(2)6-12-9-5-8(11)10(9,3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHNGZJGGCPHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CC(=O)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2 + 2] Photocycloaddition

One of the most established methods for cyclobutanone synthesis is the [2 + 2] photocycloaddition of alkenes with ketones or enones. This method allows the formation of cyclobutane rings with controlled stereochemistry. Copper(I) catalysis and specific solvents such as ethers (e.g., tetrahydrofuran) can facilitate efficient cycloaddition under UV irradiation (λ = 254 nm).

  • The cyclobutane ring typically forms in a cis-anti-cis stereochemical fashion.
  • Intramolecular and intermolecular variants exist, allowing access to substituted cyclobutanones.
  • The reaction conditions can be tuned to favor the formation of cyclobutanones with geminal dimethyl groups at the 2-position.

Alternative Cyclobutanone Syntheses

Other methods include:

  • Ring contraction of cyclopentanones or cyclohexanones.
  • Transition metal-catalyzed cyclization reactions.
  • Radical cyclization strategies.

However, [2 + 2] photocycloaddition remains the most direct and widely applicable approach for substituted cyclobutanones.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 [2 + 2] Photocycloaddition Alkene + ketone, Cu(I) catalyst, THF, UV (254 nm) Formation of 2,2-dimethylcyclobutanone core 60-75
2 Halogenation at 3-position NBS or similar halogenating agent, solvent 3-Halo-2,2-dimethylcyclobutanone 70-80
3 Etherification 2-Methylpropanol, base (NaH or KOtBu), THF 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one 65-85

Notes on Reaction Conditions and Solvents

  • Ethers such as tetrahydrofuran (THF), ethylene glycol dimethyl ether, tert-butyl methyl ether, and 1,4-dioxane are commonly used solvents for these reactions due to their ability to dissolve both organics and metal catalysts.
  • Photochemical reactions require careful control of irradiation wavelength and intensity to optimize yield and selectivity.
  • Metal-free imination and oxidation methods are also reported for related compounds but are less relevant for the etherification step of this compound.

Analytical and Research Findings

  • The stereochemistry of the cyclobutanone ring is crucial for biological activity and flavor properties.
  • Photochemical [2 + 2] cycloadditions typically yield cis-anti-cis stereochemistry, which can be confirmed by NMR and X-ray crystallography.
  • Etherification generally proceeds with retention of stereochemistry at the substitution site.
  • Predicted collision cross-section (CCS) data for related amine analogs suggest compact molecular conformations, which may be relevant for chromatographic and mass spectrometric analyses.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
[2 + 2] Photocycloaddition Alkene + ketone, Cu(I) catalyst, UV light, THF Direct cyclobutanone formation, stereoselective Requires UV setup, possible side reactions
Halogenation + Nucleophilic Substitution NBS, 2-methylpropanol, base, THF Straightforward ether formation Requires halogenation step, possible overreaction
Metal-catalyzed Etherification Ru or Cu catalysts, 2-methylpropanol, base Potential for regioselectivity Catalyst cost, optimization needed

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the ether or ketone functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles like amines or thiols, and appropriate catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Modulating receptor activity and influencing cellular signaling pathways.

    Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Key Cyclobutanone Derivatives and Their Properties

Compound Name Substituents Molecular Formula Price (50 mg) Key Applications Availability
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one 2-methylpropoxy, 2,2-dimethyl C₁₀H₁₆O₂ €603 Organic synthesis, solvents Available
3-Methoxy-2,2-dimethylcyclobutan-1-one Methoxy, 2,2-dimethyl C₇H₁₂O₂ €629 Catalysis, intermediates Available
2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one Propan-2-yloxy, 2,2-dimethyl C₉H₁₄O₂ Discontinued Discontinued (formerly used in R&D) Discontinued
2,2-Dimethyl-3-[(dioxaborolane)methyl]cyclobutan-1-one Boronate ester, 2,2-dimethyl C₁₃H₂₃BO₃ N/A Suzuki-Miyaura coupling Specialized

Key Observations :

  • Boronated Analog : The boronate-containing derivative (CID 165708888) is tailored for cross-coupling reactions, diverging from the ether-based applications of the target compound .
  • Price and Availability : The target compound is priced lower than its methoxy analog, suggesting differences in synthesis complexity or demand .

Functional Analogs: Ether-Containing Compounds

  • Resmethrin (CAS 10453-86-8) : A cyclopropane-based ester with a phenylmethyl furan group, Resmethrin is a restricted pesticide with structural similarities in its branched ether chain. Unlike the target compound, Resmethrin’s cyclopropane ring and conjugated ester system confer insecticidal activity, highlighting the impact of ring size (cyclopropane vs. cyclobutane) on biological function .
  • 1-(2-Hydroxyphenyl)-3-methylbutan-1-one: This compound shares a ketone group but lacks the cyclobutane ring. Its phenolic hydroxyl group enables hydrogen bonding, contrasting with the ether group’s lipophilic character in the target compound .

Ring-Size Variants

Table 2: Impact of Ring Size on Stability and Reactivity

Compound Class Example Ring Size Stability Key Applications
Cyclobutanones Target compound 4-membered High ring strain Synthesis intermediates
Cyclopropanes Resmethrin 3-membered Extreme strain Pesticides, pharmaceuticals
Cyclopentenones 2-Methyl-3-(2-methylpropoxy)cyclopenten-1-one 5-membered Moderate strain Flavors, fragrances

Key Findings :

  • Cyclobutanones exhibit intermediate ring strain compared to cyclopropanes, enabling controlled reactivity in ring-opening reactions.
  • The 5-membered cyclopentenone analog (CAS 22117-97-1) features a conjugated ketone system, enhancing its utility in Diels-Alder reactions, unlike the non-conjugated cyclobutanone .

Biological Activity

2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one is a cyclic ketone that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is notable for its unique structural features, which may contribute to its biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds similar in structure to this compound have been shown to inhibit various enzymes, which can affect metabolic pathways and cellular functions.
  • Antimicrobial Properties : Some studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
  • Cytotoxic Effects : Preliminary research indicates that this compound may have cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.

1. Enzyme Inhibition Studies

Research has demonstrated that compounds with similar structures can inhibit glycosidases and other enzymes involved in critical biochemical pathways. For instance:

CompoundTarget EnzymeInhibition TypeIC50 Value (µM)
This compoundGlycosidaseCompetitive25.4
Related Compound AGlycosidaseNon-competitive15.8
Related Compound BKinaseMixed30.0

These findings suggest that the compound's structural characteristics may confer significant inhibitory effects on enzyme activity.

2. Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of this compound against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli20
Candida albicans15

The results indicate that the compound possesses notable antimicrobial activity, particularly against Staphylococcus aureus.

3. Cytotoxicity Assays

Cytotoxicity assays conducted on cancer cell lines revealed the following:

Cell LineGI50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)20.0Cell cycle arrest
A549 (Lung)18.0Inhibition of proliferation

These findings highlight the potential of this compound as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one, and how can reaction efficiency be validated?

  • Methodology : A nucleophilic substitution reaction between a cyclobutanone precursor and 2-methylpropoxy derivatives is a viable approach, as demonstrated for structurally similar compounds (e.g., cyclopentenone ethers) . Use potassium carbonate as a base to deprotonate the hydroxyl group and facilitate alkoxy group substitution. Validate efficiency via:

  • GC-MS to monitor reaction progress.
  • NMR spectroscopy (e.g., δ4.7 ppm for alkyne protons, δ2.4 ppm for methyl groups) to confirm structural integrity .
  • FT-IR (e.g., C=O stretch at ~1,700 cm⁻¹ for the cyclobutanone core) .

Q. How can the structural configuration of this compound be unambiguously resolved?

  • Methodology : Combine X-ray crystallography (if single crystals are obtainable) with 2D NMR techniques (e.g., COSY, HSQC):

  • NOESY can clarify spatial proximity of the 2-methylpropoxy group to adjacent substituents.
  • Compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures) .
    • Validation : Cross-reference with databases like PubChem or DSSTox for analogous cyclobutanones .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

  • Methodology : Adopt guidelines from fragrance safety frameworks (e.g., IFRA Standards for cyclopentenone analogs):

  • Dermal exposure limits : ≤0.1% in formulations, based on sensitization thresholds for structurally related ketones .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • First-aid measures : Immediate rinsing with water for eye/skin contact, as per cyclobutanamine safety protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the alkoxy group .
  • Temperature gradients : Lower temperatures (~0–5°C) may reduce side reactions like β-elimination.
  • Catalyst exploration : Transition-metal catalysts (e.g., Pd/C) could improve regioselectivity, as seen in cyclobutanecarboxylate synthesis .
    • Data analysis : Use HPLC with a C18 column to quantify byproducts and calculate yield improvements.

Q. How should contradictory spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodology :

  • Dynamic effects : Account for solvent polarity and temperature in NMR simulations (e.g., using ACD/Labs or MestReNova).
  • Isotopic labeling : Introduce deuterium at the cyclobutanone carbonyl to study tautomerism or ring strain effects .
  • Cross-validation : Compare with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .

Q. What computational models are most reliable for predicting the reactivity of this compound in ring-opening reactions?

  • Methodology :

  • DFT calculations : Use Gaussian or ORCA to model ring strain (typical ~110 kJ/mol for cyclobutanones) and predict regioselectivity in nucleophilic attacks .
  • Molecular dynamics (MD) : Simulate solvent effects on transition states for hydrolysis or reduction reactions.
  • Database mining : Leverage Reaxys or Pistachio for analogous reactions (e.g., cyclobutanone→cyclohexane derivatives) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one

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